p-Menthane-1,8-diol, diacetate

Description

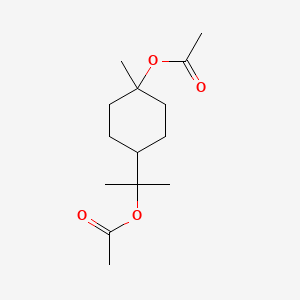

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-acetyloxypropan-2-yl)-1-methylcyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-10(15)17-13(3,4)12-6-8-14(5,9-7-12)18-11(2)16/h12H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRQAKVWMDMPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC(CC1)C(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864914 | |

| Record name | Cyclohexanemethanol, 4-(acetyloxy)-.alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20009-20-5 | |

| Record name | Cyclohexanemethanol, 4-(acetyloxy)-α,α,4-trimethyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20009-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-01769 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020009205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-(acetyloxy)-.alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol, 4-(acetyloxy)-.alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetoxy)-α,α,4-trimethylcyclohexylmethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P Menthane 1,8 Diol, Diacetate and Its Precursors

Strategies for the Chemical Synthesis of p-Menthane-1,8-diol

The synthesis of p-menthane-1,8-diol, also known as terpin (B149876) hydrate (B1144303), is a foundational step in producing its diacetate derivative. northernsynthesis.eunih.gov This diol is primarily synthesized from abundant, naturally occurring monoterpenes through several key reaction types.

Hydration Reactions of Monoterpenes (e.g., α-Pinene, β-Pinene, Limonene)

The most prevalent industrial method for synthesizing p-menthane-1,8-diol involves the acid-catalyzed hydration of monoterpenes found in turpentine (B1165885), such as α-pinene and β-pinene. nih.govatlantis-press.com This process typically employs strong proton acids which facilitate the cleavage of the internal bridge in the pinene structure and subsequent hydration to form the monocyclic p-menthane (B155814) skeleton. nih.govgoogle.com

Under the catalysis of acids like sulfuric acid, nitric acid, or phosphoric acid, both α-pinene and β-pinene can be rearranged and hydrated to yield p-menthane-1,8-diol. atlantis-press.com Sulfuric acid, in particular, has demonstrated higher catalytic performance compared to nitric and phosphoric acids in this transformation. nih.govatlantis-press.com For instance, the hydration of α-pinene using a 30% sulfuric acid solution is a well-established industrial method to produce terpin hydrate, which can then be used for further synthesis. mdpi.com

Limonene (B3431351), a monoterpene with two unsaturated double bonds, is also a viable starting material for the synthesis of p-menthane-1,8-diol monohydrate through hydration. nih.govatlantis-press.com One documented two-step method involves reacting limonene with trifluoroacetic acid to produce terpin bis-trifluoroacetate, which is then hydrolyzed with sodium hydroxide to yield the final diol product. nih.gov

| Monoterpene | Catalyst | Key Findings | Reference |

|---|---|---|---|

| α-Pinene, β-Pinene | Sulfuric Acid | Shows higher catalytic performance than nitric and phosphoric acids. A 30% solution is used industrially. | nih.govmdpi.com |

| α-Pinene, β-Pinene | Nitric Acid | Effective for hydration but generally less performant than sulfuric acid. | atlantis-press.com |

| α-Pinene | Phosphoric Acid | Studied for its catalytic performance in α-pinene hydration. | atlantis-press.com |

| Limonene | Trifluoroacetic Acid / NaOH | A two-step process involving the formation and subsequent hydrolysis of a bis-trifluoroacetate intermediate. | nih.gov |

Acid-Catalyzed Cyclization Processes

Acid-catalyzed reactions are central to the formation of the p-menthane skeleton from various precursors. While the hydration of α- and β-pinene is the most direct example for p-menthane-1,8-diol, other related cyclization processes highlight the versatility of this approach for creating the p-menthane diol structure. These reactions proceed via the formation of carbocation intermediates, which are then attacked by water. google.com

The synthesis of p-menthane-3,8-diol (B45773) from citronellal (B1669106) is a well-studied acid-catalyzed cyclization-hydration reaction that serves as an illustrative parallel. e3s-conferences.orggoogle.com In this process, an acid catalyst prompts the intramolecular cyclization of citronellal to form an isopulegol (B1217435) intermediate, which is subsequently hydrated to yield the diol. frontiersin.org This demonstrates the general mechanism of acid-catalyzed intramolecular cyclization followed by hydration to produce p-menthane diols. In the case of α-pinene hydration, the acid catalysis facilitates a complex rearrangement of the bicyclic structure into a monocyclic carbocation, which is then hydrated to form p-menthane-1,8-diol. mdpi.com

Multi-Step Synthetic Routes from Cyclohexanone (B45756) Derivatives

Another synthetic strategy in this category involves the stereoselective synthesis of related compounds, such as cis-p-menthane-1,7-diol, starting from 4-isopropylcyclohexanone (B42220). This method utilizes a hydroxynitrile lyase-catalyzed addition of hydrogen cyanide as a key step, followed by chemical transformation of the resulting cyanohydrin. This approach underscores the utility of cyclohexanone derivatives as versatile starting points for constructing the substituted p-menthane framework.

Acetylation Pathways for p-Menthane-1,8-diol to form p-Menthane-1,8-diol, diacetate

The conversion of p-menthane-1,8-diol to its corresponding diacetate, this compound (also known as terpin diacetate), is typically achieved through a standard esterification reaction. nih.gov The most common method for this transformation is the acetylation of the diol's two hydroxyl groups using an acetylating agent, with acetic anhydride being the most widely used reagent. nih.govresearchgate.net

This reaction is generally performed in the presence of a base, which acts as a catalyst and scavenges the acetic acid byproduct. Pyridine is a conventional choice for this purpose, often used as both the catalyst and the solvent. nih.govresearchgate.net The general procedure involves dissolving the diol in pyridine, followed by the addition of an excess of acetic anhydride. The reaction can often proceed at room temperature. nih.gov For sterically hindered alcohols, or to increase the reaction rate, a more potent catalyst such as 4-dimethylaminopyridine (DMAP) may be added in catalytic amounts. nih.gov

An analogous reaction, the acylation of the related p-menthane-3,8-diol, has been successfully carried out using various acid anhydrides with a polymer-supported scandium triflate catalyst, demonstrating that solid-supported catalysts can also be effective for this type of transformation. nih.gov

| Role | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Acetylation Agent | Acetic Anhydride (Ac₂O) | Used in excess (1.5-2.0 equivalents per hydroxyl group). | nih.gov |

| Catalyst/Base | Pyridine | Often used as the solvent for the reaction. | researchgate.net |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Used in small, catalytic amounts to accelerate the reaction, especially for hindered alcohols. | nih.gov |

| Alternative Catalyst | Polymer-supported Scandium Triflate | Demonstrated for the acylation of the related p-menthane-3,8-diol. | nih.gov |

Green Chemistry Approaches in p-Menthane-1,8-diol Synthesis

In response to the environmental impact of using strong, corrosive mineral acids, several greener synthetic routes for p-menthane-1,8-diol have been developed. These methods focus on using more environmentally benign catalysts, reducing waste, and employing milder reaction conditions.

One promising approach is the use of composite catalysts. A system composed of an α-hydroxycarboxylic acid (like tartaric acid) and boric acid has been shown to effectively catalyze the hydration of α-pinene to produce terpin hydrate at room temperature. mdpi.com These catalysts are noted for being cost-effective, having low toxicity, and being suitable for solvent-free reaction conditions. mdpi.com

The use of solid acid catalysts also represents a significant green alternative. Natural clays, such as bentonite, treated with acids like monochloroacetic acid, have been used to catalyze the hydration of α-pinene, offering advantages in terms of catalyst separation and reusability. Similarly, for the related synthesis of p-menthane-3,8-diol, sustainable carbon acid catalysts derived from alkaline lignin, a waste product of the paper industry, have proven highly effective, achieving high conversion and yield in water. rsc.org

Furthermore, biotransformation offers an enzymatic route to terpene derivatives. While specific enzymatic synthesis of p-menthane-1,8-diol is an area of ongoing research, the use of microorganisms like fungi and bacteria to transform monoterpenes into various oxygenated derivatives is well-documented, presenting a potential pathway for a highly sustainable synthesis process.

Chemical Transformations and Derivatization Studies

Synthesis of Oxygenated p-Menthane (B155814) Derivatives

While direct derivatization of p-menthane-1,8-diol, diacetate is not extensively documented, its hydrolysis product, p-menthane-1,8-diol (terpin hydrate), serves as a versatile precursor for a variety of oxygenated p-menthane derivatives. The diacetate can be readily converted to the diol through standard ester hydrolysis procedures, typically involving treatment with an aqueous acid or base.

Once formed, the p-menthane-1,8-diol can undergo several transformations:

Selective Etherification: The tertiary hydroxyl groups can be converted into ethers under specific conditions. For example, intramolecular etherification is a key reaction.

Esterification: The diol can be re-esterified with different acyl groups to produce a range of diesters with varied properties.

Oxidation: While tertiary alcohols are generally resistant to oxidation without carbon-carbon bond cleavage, forced conditions can lead to ring-opening products.

A significant synthesis starting from a related compound involves the reaction of certain p-menthane derivatives with hydrogen bromide in acetic acid, which can yield diacetoxy bromo p-menthane derivatives. This indicates that the diacetate structure is a stable motif in related chemical transformations.

Conversion to other Alicyclic Diamines (e.g., 1,8-diamino-p-menthane)

A significant transformation of p-menthane-1,8-diol is its conversion to 1,8-diamino-p-menthane, a valuable monomer for polymers and a useful intermediate in organic synthesis. atlantis-press.comsigmaaldrich.com This conversion is achieved through the Ritter reaction, a method that transforms alcohols into N-alkyl amides using a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.orgyoutube.com

The process for converting this compound would first involve hydrolysis to yield p-menthane-1,8-diol (terpin hydrate). The diol is then subjected to the Ritter reaction conditions.

Reaction Pathway:

Carbocation Formation: In the presence of a strong acid like sulfuric acid, both tertiary hydroxyl groups of p-menthane-1,8-diol are protonated and eliminated as water molecules, generating tertiary carbocations at the 1 and 8 positions. youtube.com

Nitrile Attack: A nitrile, such as hydrogen cyanide or acetonitrile, acts as a nucleophile and attacks the carbocations. organic-chemistry.org This forms a stable nitrilium ion intermediate. youtube.com

Hydrolysis: The nitrilium ion is subsequently hydrolyzed during aqueous workup to form a diamide (B1670390), such as 1,8-diformamido-p-menthane or 1,8-diacetamido-p-menthane. atlantis-press.comgoogle.com

Amide Hydrolysis: The resulting diamide is then hydrolyzed under basic conditions to yield the final product, 1,8-diamino-p-menthane. google.com

This synthetic route is notable for its use of hazardous materials like hydrogen cyanide, prompting research into safer alternatives. atlantis-press.comnih.gov Alternative methods have been explored, such as using sodium azide (B81097) followed by hydrogenation, to avoid the use of highly toxic cyanides. atlantis-press.com

Formation of Polymeric Conjugates and Copolymers (by analogy to p-Menthane-3,8-diol (B45773) derivatives)

By analogy to other diols used in polymer chemistry, p-menthane-1,8-diol (derived from the diacetate) can be considered a potential bio-based monomer for creating polymers like polyesters and polycarbonates. essentialchemicalindustry.org The rigid, alicyclic structure of the p-menthane backbone could impart unique thermal and mechanical properties to the resulting polymers. For instance, p-menthane-3,8-diol (PMD), another terpene-derived diol, has been conjugated to polymers to create materials with specific functionalities, such as insect-repellent polymers. mdpi.com

Potential Polymerization Reactions:

Polyesters: Polycondensation of p-menthane-1,8-diol with a dicarboxylic acid (or its acyl chloride or ester derivative) would yield a polyester. The choice of the diacid comonomer would significantly influence the properties of the final polymer.

Polycarbonates: The reaction of p-menthane-1,8-diol with phosgene (B1210022) or a phosgene equivalent like diphenyl carbonate would result in the formation of a polycarbonate.

The incorporation of the bulky p-menthane unit into a polymer backbone would likely increase the glass transition temperature (Tg) and affect the crystallinity and solubility of the material.

Table 1: Potential Polymer Formations from p-Menthane-1,8-diol

| Comonomer | Polymer Type | Potential Linkage | Expected Properties |

|---|---|---|---|

| Terephthalic acid | Polyester | Ester | High rigidity, potentially high Tg |

| Adipic acid | Polyester | Ester | Increased flexibility compared to aromatic diacids |

| Diphenyl carbonate | Polycarbonate | Carbonate | Good thermal stability, optical clarity |

Acid-Catalyzed Rearrangement Reactions and By-product Formation

When this compound is subjected to acidic conditions, it is first hydrolyzed to p-menthane-1,8-diol (terpin hydrate). This diol is prone to a variety of acid-catalyzed reactions, primarily involving dehydration and intramolecular cyclization, which lead to a mixture of products. google.comgoogleapis.com This reactivity is due to the facile formation of a tertiary carbocation upon protonation of a hydroxyl group and subsequent loss of water. learncbse.in

The primary reaction is the dehydration and cyclization to form 1,8-cineole (eucalyptol), a bicyclic ether. This intramolecular SN2 reaction is a major pathway for the conversion of terpin (B149876) hydrate (B1144303). google.com

However, the intermediate carbocation can also undergo other reactions, leading to a range of by-products. These include elimination reactions (E1) to form unsaturated monoterpene alcohols and further dehydration to form dienes.

Major Products and By-products:

1,8-Cineole: The main product from intramolecular cyclization.

α-Terpineol: A major product resulting from dehydration. mdpi.com

β-Terpineol and γ-Terpineol: Isomers of α-terpineol that are also formed. mdpi.com

Limonene (B3431351), Terpinolene, α-Terpinene, γ-Terpinene: Monoterpene hydrocarbons formed through complete dehydration of the diol.

The specific ratio of these products depends heavily on the reaction conditions, such as the type and concentration of the acid, temperature, and reaction time. researchgate.net For example, treating terpin hydrate with dilute acids under reflux is a common industrial method to produce a mixture of terpineols. google.com

Table 2: Products of Acid-Catalyzed Reaction of p-Menthane-1,8-diol

| Product Name | Chemical Class | Formation Pathway |

|---|---|---|

| 1,8-Cineole | Bicyclic Ether | Intramolecular Cyclization (SN2) |

| α-Terpineol | Monoterpene Alcohol | Dehydration/Elimination (E1) |

| β-Terpineol | Monoterpene Alcohol | Dehydration/Elimination (E1) |

| γ-Terpineol | Monoterpene Alcohol | Dehydration/Elimination (E1) |

| Limonene | Monoterpene Diene | Full Dehydration |

| Terpinolene | Monoterpene Diene | Full Dehydration/Rearrangement |

Stereochemical Investigations and Isomerism

Stereoisomeric Forms of p-Menthane (B155814) Diols and Diacetates

The p-menthane skeleton has chiral centers that give rise to various stereoisomers. For p-menthane-1,8-diol and its diacetate derivative, the key stereochemical considerations arise from the substitution pattern on the cyclohexane (B81311) ring. The relationship between the substituents at position 1 (methyl group) and position 4 (1-hydroxy-1-methylethyl group or its acetate (B1210297) derivative) determines the existence of diastereomers, which are stereoisomers that are not mirror images of each other.

These are primarily classified as cis and trans isomers.

In the cis isomer , the methyl group and the isopropyl-derived group are on the same side of the cyclohexane ring.

In the trans isomer , these groups are on opposite sides of the ring.

Each of these diastereomers is chiral and can exist as a pair of enantiomers (non-superimposable mirror images), designated as (+) and (-) or (R) and (S) based on their optical activity and absolute configuration, respectively. For the related and extensively studied p-menthane-3,8-diol (B45773), there are eight possible isomers. chemicalbook.com Similarly, p-menthane-1,8-diol and its diacetate have multiple stereoisomeric forms. The common forms encountered are often mixtures of the (±)-cis and (±)-trans isomers. e3s-conferences.org

| Diastereomer | Enantiomeric Pair 1 | Enantiomeric Pair 2 | General Description |

|---|---|---|---|

| cis | (+)-cis-p-menthane-1,8-diol | (-)-cis-p-menthane-1,8-diol | Substituents at C1 and C4 are on the same face of the ring. |

| trans | (+)-trans-p-menthane-1,8-diol | (-)-trans-p-menthane-1,8-diol | Substituents at C1 and C4 are on opposite faces of the ring. |

Influence of Stereochemistry on Reaction Pathways

The spatial arrangement of functional groups in stereoisomers significantly dictates their reactivity and the pathways of chemical reactions. The synthesis of p-menthane diols often proceeds with high stereoselectivity, where one stereoisomer is formed in preference to another.

A key example is the acid-catalyzed cyclization of citronellal (B1669106) to form p-menthane-3,8-diol, a closely related analogue. Research has shown that the cis-isomer is the kinetically controlled product, meaning it forms faster, while the trans-isomer is the thermodynamically controlled product, indicating it is more stable. nih.gov This demonstrates that the transition state energies leading to the different stereoisomers are distinct. The initial cyclization favors the formation of the cis product, but given enough time or energy, it can equilibrate to the more stable trans form. nih.gov

Furthermore, in the synthesis of other derivatives like cis-p-menthane-1,7-diol, the key step can be a highly cis-selective hydrocyanation of a cyclohexanone (B45756) precursor, achieving selectivities of 96% or greater. nih.gov The stereochemistry of the starting material and the reagents determines the facial selectivity of the attack on the carbonyl group, leading to a preponderance of one diastereomer. The subsequent conversion of the resulting cyanohydrin to the diol preserves this stereochemical arrangement. nih.gov This high degree of stereocontrol is crucial in synthetic chemistry for producing specific, pure isomers.

Chiral Separation Techniques for p-Menthane Derivatives

The separation of a racemic mixture of p-menthane derivatives into its constituent enantiomers, a process known as chiral resolution, is essential for studying the properties of individual isomers. wikipedia.org Several techniques are employed for this purpose.

Diastereomeric Crystallization : This is a classic method where the racemic mixture (e.g., of a diol) is reacted with a single enantiomer of a chiral resolving agent. wikipedia.org This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. Afterward, the chiral resolving agent is chemically removed to yield the pure enantiomers of the original compound. wikipedia.org

Chiral Chromatography : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for enantiomeric separation. wvu.eduresearchgate.net These methods utilize a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. The enantiomers of the analyte interact differently with the CSP, forming temporary diastereomeric complexes with different stabilities, which causes them to travel through the column at different rates and elute separately. researchgate.net Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net

Capillary Electrophoresis (CE) : This technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations of neutral compounds like p-menthane derivatives, a chiral selector is added to the background electrolyte. nih.gov Cyclodextrins (CDs) are frequently used chiral selectors. nih.govdiva-portal.org The enantiomers form transient host-guest complexes with the cyclodextrin (B1172386) cavity, and the differing stability of these diastereomeric complexes leads to different effective mobilities and, thus, separation. mdpi.com

| Technique | Principle of Separation | Common Chiral Selector/Agent |

|---|---|---|

| Diastereomeric Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Tartaric acid, brucine (B1667951) wikipedia.org |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase (CSP). wvu.eduresearchgate.net | Cellulose or amylose (B160209) derivatives |

| Capillary Electrophoresis (CE) | Differential formation of diastereomeric complexes with a chiral selector in the electrolyte. nih.gov | Cyclodextrins (e.g., β-CD) diva-portal.orgmdpi.com |

Conformational Analysis of p-Menthane Skeletal Structures

The p-menthane skeleton is based on a cyclohexane ring, which predominantly adopts a low-energy chair conformation to minimize angle strain and torsional strain. libretexts.org The study of the energetics of these different spatial arrangements is known as conformational analysis. lumenlearning.com

In a chair conformation, the substituents on the ring can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of a particular conformation is largely determined by steric interactions between these substituents.

For p-menthane derivatives, the two key substituents are the methyl group at C1 and the isopropyl-based group at C4. Bulky substituents are energetically more stable in the equatorial position to avoid unfavorable steric interactions with other axial substituents, known as 1,3-diaxial interactions. lumenlearning.com

In the case of trans-p-menthane-1,8-diol, the most stable conformation is a chair form where both the C1-methyl group and the C4-(1-hydroxy-1-methylethyl) group are in equatorial positions. This arrangement minimizes steric hindrance. For the cis-isomer, one substituent must be axial while the other is equatorial. The conformation where the larger C4 group is equatorial and the smaller methyl group is axial would be the more stable of the two possible chair conformations. Computational studies on the related menthol (B31143) molecule confirm that the lowest energy structure is a chair conformation where all substituent groups occupy equatorial positions. researchgate.net This principle of placing larger groups in equatorial positions to achieve maximum stability is fundamental to understanding the three-dimensional structure of p-menthane derivatives. lumenlearning.com

| Conformation | C1-Methyl Position | C4-Substituent Position | Relative Stability | Primary Destabilizing Interaction |

|---|---|---|---|---|

| Diequatorial | Equatorial | Equatorial | Most Stable | Minimal steric strain |

| Diaxial | Axial | Axial | Least Stable | Severe 1,3-diaxial interactions lumenlearning.com |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like p-Menthane-1,8-diol, diacetate. Through ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped, confirming the connectivity and stereochemistry of the compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected resonances include sharp singlets for the methyl protons of the two acetate (B1210297) groups, typically found in the δ 2.0-2.2 ppm region. The three other methyl groups attached to the p-menthane (B155814) ring structure would appear as singlets or doublets, depending on their position and neighboring protons, in the δ 0.8-1.5 ppm range. The protons of the cyclohexane (B81311) ring would produce a series of complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) due to spin-spin coupling between adjacent non-equivalent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be characterized by signals for the carbonyl carbons of the ester groups, which are highly deshielded and appear around δ 170 ppm. The quaternary carbons C1 and C8, to which the acetate groups are attached, would resonate at approximately δ 80-90 ppm. The remaining carbons, including the methyl groups and the CH₂ groups of the cyclohexane ring, would appear at higher fields (further upfield) in the δ 20-50 ppm range. While specific, fully assigned spectral data for this exact compound is not widely published, analysis of related p-menthane structures provides a strong basis for these expected chemical shifts nih.govchemicalbook.com.

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound

Note: These are estimated values based on typical chemical shifts for the functional groups and structural motifs present.

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Multiplicity (for ¹H) |

| Acetate Carbonyls | ¹³C | ~170 | - |

| Acetate Methyls | ¹³C | ~21 | - |

| Acetate Methyls | ¹H | ~2.0 | Singlet |

| Ring Methylene (CH₂) | ¹³C | 20 - 40 | - |

| Ring Methylene (CH₂) | ¹H | 1.0 - 2.5 | Multiplet |

| Ring Methyl | ¹³C | ~25 | - |

| Ring Methyl | ¹H | 0.8 - 1.2 | Singlet/Doublet |

| C1 and C8 Carbons | ¹³C | 80 - 90 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of this compound by IR spectroscopy is primarily focused on confirming the presence of the two ester groups, which replaced the hydroxyl groups of the parent diol.

The IR spectrum is dominated by absorptions characteristic of an acetate ester masterorganicchemistry.comspectroscopyonline.com. The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration, which for a saturated ester like this, is expected to appear in the region of 1750-1735 cm⁻¹ masterorganicchemistry.comspectroscopyonline.com. The presence of two ester groups would result in a particularly intense absorption band in this area.

Additionally, two distinct C-O stretching vibrations are characteristic of the ester functional group. A strong, sharp absorption corresponding to the C-C-O stretch typically appears between 1250-1200 cm⁻¹, while the O-C-C stretch is observed as another strong band between 1150-1000 cm⁻¹ spectroscopyonline.comspectroscopyonline.com. The spectrum would also feature C-H stretching vibrations from the alkane ring and methyl groups just below 3000 cm⁻¹. The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the complete conversion of the precursor diol's hydroxyl (-OH) groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Ester (C-C-O) | Asymmetric Stretch | 1250 - 1200 | Strong |

| Ester (O-C-C) | Symmetric Stretch | 1150 - 1000 | Strong |

| Alkane (C-H) | Stretch | 2980 - 2850 | Medium |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like terpene derivatives, making it ideal for assessing the purity and confirming the identity of this compound arabjchem.orgcannabisindustryjournal.com.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. For terpenes, columns with non-polar or mid-polar phases are commonly employed cannabisindustryjournal.com. After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum serves as a molecular fingerprint. For this compound (molecular weight: 256.34 g/mol ), the molecular ion peak (M⁺) at m/z 256 may be weak or absent, which is common for aliphatic esters nih.gov. The fragmentation pattern is highly diagnostic. A very common fragmentation pathway for acetate esters is the formation of the highly stable acetyl cation ([CH₃CO]⁺), which gives rise to a strong, often base, peak at m/z 43 libretexts.orgmiamioh.edu.

Another characteristic fragmentation involves the neutral loss of acetic acid (CH₃COOH, mass 60). The loss of one molecule of acetic acid from the molecular ion would produce a fragment at m/z 196. Subsequent loss of the second acetic acid molecule would result in a fragment at m/z 136, corresponding to the remaining C₁₀H₁₆ terpene backbone. Data from the NIST (National Institute of Standards and Technology) spectral library confirms a base peak at m/z 43 and a significant peak at m/z 136 for this compound nih.gov.

Interactive Data Table: Key GC-MS Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity of Fragment |

| 256 | [C₁₄H₂₄O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 196 | [M - CH₃COOH]⁺˙ | Loss of one acetic acid molecule |

| 136 | [M - 2xCH₃COOH]⁺˙ | Loss of two acetic acid molecules (terpene backbone) |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Thermal Analysis Techniques (TGA, DSC) for Polymer Conjugates

When this compound (or its parent diol) is incorporated into a polymer structure, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal properties of the resulting material.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions particletechlabs.comlabmanager.com. For a p-menthane-containing polymer, DSC is used to identify the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. DSC can also identify melting temperatures (Tm) and crystallization temperatures (Tc) if the polymer has crystalline domains mdpi.com. These parameters are fundamental to understanding the polymer's physical state, processing behavior, and end-use performance. Studies on polymer conjugates of the closely related p-menthane-3,8-diol (B45773) have successfully used both TGA and DSC to fully characterize the thermal behavior of the novel materials.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of p-Menthane-1,8-diol and its Derivatives

Quantum chemical investigations, particularly using Density Functional Theory (DFT), are pivotal in understanding the electronic properties of p-menthane (B155814) derivatives. While specific studies on p-Menthane-1,8-diol, diacetate are not prevalent, research on related compounds like p-Menthane-3,8-diol (B45773) (PMD) and other terpene derivatives offers valuable insights into the methodologies and potential findings.

A quantum chemical analysis was performed on PMD and eight of its synthetic derivatives to understand their stereoelectronic properties. nih.gov This type of study helps in correlating molecular structure with activity, such as insect repellent efficacy. nih.gov Key parameters derived from these quantum chemical calculations include aqueous stabilization, electrostatic potential energy, and the distribution of localized electrostatic potentials. nih.gov For instance, analysis revealed that favorable lipophilicity (lower aqueous stabilization) and a significant separation of electrostatic potential, combined with a large negative electrostatic potential region around the oxygen atoms, are important for the repellent activity of PMD derivatives. nih.gov

General DFT studies on various terpene derivatives further illuminate the type of data that can be obtained. dergipark.org.tr By applying methods like DFT/B3LYP/6-311G**, researchers can calculate and analyze atomic charges, molecular orbitals, and other quantum-chemical parameters. dergipark.org.tr These calculations help in understanding the reactivity and stability of these compounds. dergipark.org.tr For example, Natural Bond Orbital (NBO) analyses can reveal hyperconjugative interactions, such as σ→σ* transitions, which contribute to the stabilization energy of the molecule. dergipark.org.tr

Table 1: Calculated Properties of Terpene Derivatives from DFT Studies

| Terpene Derivative | Property | Calculated Value | Significance |

|---|---|---|---|

| Terpene T4 | Atomic Charge (O1) | -0.76279 | Indicates high electronegativity, potential for H-bonding |

| Terpene T5 | Atomic Charge (O1) | -0.55670 | Influences molecular polarity and interaction sites |

| Terpene T6 | Atomic Charge (O1) | -0.55395 | Affects reactivity and intermolecular forces |

| Terpene T1-T4 | Stabilization Energy | ~7.04 kcal/mol | From σ→σ* interactions, contributes to molecular stability |

Data derived from a general study on terpene derivatives. dergipark.org.tr

Conformational Analysis and Energy Minimization Studies

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. The spatial arrangement of atoms, or conformation, dictates the molecule's physical and chemical properties. Computational methods are used to identify stable conformers and determine their relative energies.

The p-menthane backbone consists of a cyclohexane (B81311) ring, which typically adopts a chair conformation to minimize steric and torsional strain. However, the presence and orientation (axial vs. equatorial) of the methyl, acetylated hydroxyl, and acetylated hydroxyisopropyl groups determine the most stable conformer. Energy minimization studies calculate the potential energy of different conformations to find the global minimum energy structure.

Studies on related terpenoid-like compounds have shown that the cyclohexene (B86901) ring can adopt a half-chair conformation. researchgate.net It has also been noted that conformational differences, which can sometimes result in different crystalline forms (polymorphism), influence the physicochemical properties of the compound. researchgate.net For this compound, the two acetate (B1210297) groups add further degrees of rotational freedom, leading to a more complex conformational landscape that can be explored through systematic or stochastic conformational searches followed by energy minimization using force fields or quantum mechanical methods.

Reaction Mechanism Predictions using Computational Methods

Computational methods are powerful tools for elucidating reaction mechanisms, predicting transition states, and calculating activation energies. For derivatives of p-Menthane-1,8-diol, this can include studying their synthesis, degradation, or metabolic pathways.

For example, the synthesis of the related p-Menthane-3,8-diol often involves the acid-catalyzed cyclization of citronellal (B1669106) via a Prins reaction. researchgate.net While detailed computational predictions for the diacetate's formation are scarce, studies on other terpenes provide a framework for how such mechanisms are investigated. A theoretical study on the atmospheric degradation of Nerol, a monoterpene alcohol, utilized quantum chemical computations (M06-2X/6-311++G(d,p)) to map the potential energy surface for its reaction with hydroxyl radicals. mdpi.com

Such studies typically involve:

Locating Reactants, Products, and Intermediates: The minimum energy structures of all species involved in the reaction are optimized.

Identifying Transition States (TS): The saddle points on the potential energy surface that connect reactants to products are located.

Calculating Energy Barriers: The energy difference between the transition state and the reactants determines the activation energy, which is crucial for predicting reaction rates.

Intrinsic Reaction Coordinate (IRC) Analysis: This analysis ensures that a located transition state correctly connects the intended reactants and products. mdpi.com

These computational approaches can predict the most favorable reaction pathways, explaining product distributions and stereoselectivity. mdpi.com

Intermolecular Interactions and Molecular Modeling

Molecular modeling techniques are employed to study how molecules like this compound interact with each other and with other substances. whiterose.ac.uk These interactions govern properties such as solubility, boiling point, and biological activity.

For the parent diol compounds, hydrogen bonding is a dominant intermolecular force. X-ray diffraction analysis of cis and trans isomers of p-Menthane-3,8-diol has highlighted distinct differences in their hydrogen-bond patterns in the solid state. nih.gov The diacetate derivative, lacking hydroxyl protons, cannot act as a hydrogen bond donor but its carbonyl oxygens can act as hydrogen bond acceptors. Therefore, its interactions are dominated by weaker forces like dipole-dipole interactions and van der Waals forces.

Molecular modeling can also be used to develop pharmacophore models, which identify the essential structural features responsible for a molecule's biological activity. nih.gov A pharmacophore model for PMD derivatives identified two aliphatic hydrophobic features and a hydrogen-bond donor feature as important for potent insect repellent activity. nih.gov Such models can guide the design of new derivatives with enhanced properties. nih.gov Molecular dynamics (MD) simulations can further explore these interactions in a dynamic environment, providing insights into how the molecule behaves in solution or interacts with a biological receptor over time. nih.gov

Enzymatic and Biocatalytic Transformations of P Menthane Derivatives

Biotransformation Pathways of Monoterpenes with p-Menthane (B155814) Skeleton

Monoterpenes with a p-menthane structure, such as limonene (B3431351) and α-terpineol, serve as primary substrates for a variety of biotransformation pathways. These pathways typically involve a series of oxidation and hydroxylation reactions. For instance, the metabolism of d-limonene in various species can lead to the formation of multiple hydroxylated derivatives, including p-menth-1-ene-8,9-diol. nih.gov

Microorganisms employ specific enzymatic machinery to functionalize the p-menthane core. A common initial step is the hydroxylation of the molecule at various positions. The biotransformation of (R)-(+)-limonene by fungi like Aspergillus cellulosae can yield (+)-limonene-1,2-trans-diol through the dihydroxylation of the 1,2 double bond. mdpi.com Similarly, α-terpineol can be converted into various diols and triols. For example, the fungus Gibberella cyanea transforms (S)-(−)-α-terpineol into (4S)-p-menthene-7,8-diol. mdpi.comnih.gov

These hydroxylated intermediates, particularly diols, are the direct precursors for the formation of diacetates. The pathways often involve a cascade of enzymatic reactions:

Monooxygenase-catalyzed hydroxylation: Introduction of hydroxyl groups onto the terpene skeleton.

Alcohol dehydrogenase activity: Oxidation of hydroxyl groups to ketones or further conversion of alcohols. mdpi.com

Epoxide hydrolase action: Opening of epoxide rings to form diols.

A well-documented pathway involves the conversion of limonene to limonene-1,2-diol. The fungal strain Colletotrichum nymphaeae has been optimized for this process, yielding up to 4.19 g/L of the diol after several days of cultivation. mdpi.com Another example is the transformation of geraniol, an acyclic monoterpenoid, into the cyclic compound p-menthane-3,8-diol (B45773) by the fungus Polyporus brumalis. nih.govsemanticscholar.orgelsevierpure.com These pathways highlight the capability of microorganisms to synthesize key p-menthane diol intermediates from readily available terpene precursors.

Stereoselective Enzymatic Reactions in p-Menthane Chemistry

A significant advantage of enzymatic transformations is their high stereoselectivity, enabling the synthesis of optically pure compounds. mdpi.com This is particularly relevant in p-menthane chemistry, where multiple chiral centers can exist. Lipases are widely used enzymes for the kinetic resolution of racemic mixtures of p-menthane alcohols through stereoselective acylation or hydrolysis. mdpi.com

The enzymatic acetylation of p-menthane diols is a key step for producing compounds like p-menthane-1,8-diol, diacetate. Research on p-menthan-3,9-diol isomers demonstrates a highly selective process. In this case, enzymatic acetylation with a lipase (B570770) proceeds in a stepwise manner with distinct kinetics for the different hydroxyl groups. The primary alcohol is acetylated rapidly but without stereoselectivity, whereas the secondary alcohol is acetylated much slower but with exceptionally high enantioselectivity (E > 650). mdpi.com This differential reactivity allows for the separation of enantiomers in the form of monoacetate and diacetate derivatives. mdpi.com

Similarly, lipase-PS-mediated acetylation of the eight stereoisomers of isopulegol (B1217435) results in the regio- and stereoselective formation of only the acetate (B1210297) of (−)-isopulegol. mdpi.com These examples underscore the precision of enzymatic catalysts in differentiating between stereoisomers and even between different hydroxyl groups within the same molecule, a crucial factor for synthesizing specific diacetate isomers.

Enzyme Specificity and Substrate Scope in Diol and Acetate Transformations

The success of biocatalytic transformations of p-menthane derivatives hinges on enzyme specificity and the range of substrates they can accommodate. Lipases, in particular Candida antarctica lipase B (CALB), are notable for their broad substrate scope and high efficiency in catalyzing esterification and transesterification reactions, which are central to producing acetates from diols. unl.ptnih.govnih.gov

The specificity of lipases is evident in their ability to perform regioselective acylation of polyhydroxylated compounds. researchgate.net In the case of p-menthane diols, this means that an enzyme can selectively acylate one hydroxyl group over another, which is critical for producing specific monoacetates or for controlling the stepwise synthesis of diacetates. mdpi.com The reaction kinetics often differ based on whether the hydroxyl group is primary, secondary, or tertiary, and its stereochemical orientation. For instance, the rapid, non-selective acetylation of the primary alcohol in p-menthan-3,9-diol contrasts sharply with the slow, highly selective acetylation of the secondary alcohol. mdpi.com

The choice of acyl donor and solvent also plays a significant role in these transformations. Vinyl propionate (B1217596) is an effective acylating agent in the lipase-catalyzed stereoselective transesterification of (±)-menthol. researchgate.net The reaction environment, including the partition coefficient (log P) of the organic solvent, can influence both the yield and the stereoselectivity of the reaction. researchgate.net This high degree of control and specificity makes enzymes powerful tools for the tailored synthesis of complex molecules like this compound from their corresponding diol precursors.

Microorganism-Mediated Conversions of Terpenes

Whole-cell biotransformations using microorganisms are an effective strategy for converting terpenes into more functionalized derivatives. nih.gov This approach leverages the complete enzymatic machinery of the cell to perform multi-step reaction cascades. A wide array of fungi and bacteria have been identified for their ability to transform p-menthane monoterpenes.

Fungal strains are particularly versatile. For example, Corynespora cassiicola converts α-terpinene primarily into (1R,2R)-3-p-menthene-l,2-diol with a 49% yield. nih.gov Various species of Penicillium, Aspergillus, and Fusarium are known to transform limonene into valuable products like α-terpineol and limonene-1,2-diol. mdpi.com The white rot fungus Polyporus brumalis can synthesize p-menthane-3,8-diol from geraniol. nih.govelsevierpure.com

Bacteria also play a crucial role. Pseudomonas putida is capable of oxidizing both enantiomers of limonene into their corresponding perillic acids through a pathway involving monooxygenase and dehydrogenases. mdpi.com The table below summarizes several microorganism-mediated transformations of p-menthane terpenes into diol derivatives.

| Microorganism | Substrate | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Colletotrichum nymphaeae CBMAI 0864 | (R)-(+)-Limonene | Limonene-1,2-diol | 4.19 g/L | mdpi.com |

| Corynespora cassiicola DSM 62475 | α-Terpinene | (1R,2R)-3-p-menthene-l,2-diol | 49% | nih.gov |

| Gibberella cyanea DSM 62719 | (S)-(−)-α-Terpineol | (4S)-p-menthene-7,8-diol | 33% | mdpi.com |

| Polyporus brumalis | Geraniol | p-Menthane-3,8-diol | Not specified | nih.govelsevierpure.com |

| Aspergillus cellulosae M-77 | (R)-(+)-Limonene | (+)-Limonene-1,2-trans-diol | 21% | mdpi.com |

| Aspergillus cellulosae M-77 | (S)-(−)-Limonene | (−)-Limonene-1,2-trans-diol | 10% | mdpi.com |

| Larvae of Spodoptera litura | (±)-α-Terpineol | p-Menth-1-ene-7,8-diol | 26.7% | mdpi.com |

Applications in Chemical Synthesis and Materials Science

Role as a Chemical Intermediate in Organic Synthesis

p-Menthane-1,8-diol, diacetate serves as a valuable chemical intermediate, primarily by acting as a protected version of p-Menthane-1,8-diol (also known as terpin (B149876) hydrate). In organic synthesis, it is common to protect reactive functional groups, like alcohols, to prevent them from participating in undesired side reactions. The acetate (B1210297) groups in the diacetate compound fulfill this role.

The ester linkages are stable under certain conditions but can be readily cleaved through hydrolysis (using an acid or base catalyst) to regenerate the two hydroxyl groups of the parent diol. This strategy allows for selective reactions at other parts of a more complex molecule or enables the controlled introduction of the diol into a reaction sequence.

The parent compound, p-Menthane-1,8-diol, is a documented precursor in the synthesis of other functional molecules. For instance, it can be used as a starting material to produce 1,8-diamino-p-menthane, a compound utilized as a curing agent for epoxy resins. google.com The synthesis involves reacting terpin hydrate (B1144303) with hydrogen cyanide and sulfuric acid, followed by hydrolysis. google.com By using the diacetate form, chemists can potentially improve handling, solubility, or reaction selectivity before the final deprotection step to yield the target diol for subsequent transformations.

Table 1: Synthetic Utility of p-Menthane-1,8-diol and its Diacetate Derivative

| Compound | Role in Synthesis | Key Reaction | Example Product |

|---|---|---|---|

| This compound | Protected Diol | Hydrolysis (Deprotection) | p-Menthane-1,8-diol |

| p-Menthane-1,8-diol (Terpin Hydrate) | Chemical Precursor | Amination/Hydrolysis | 1,8-Diamino-p-menthane |

Use as a Building Block for Polymers and Resins

The development of sustainable, bio-based polymers is a major focus in materials science. rsc.orgmdpi.com Terpenes and their derivatives are attractive renewable feedstocks for creating functional polymers. uni-mainz.de While direct polymerization of this compound is not typical, its parent diol is a prime candidate for synthesizing polyesters and polyurethanes.

After hydrolysis to p-Menthane-1,8-diol, the resulting two hydroxyl groups can react with:

Dicarboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in a polycondensation reaction to form polyesters . The rigid, cycloaliphatic p-menthane (B155814) structure would be incorporated into the polymer backbone, likely increasing the glass transition temperature (Tg) and thermal stability of the resulting material compared to linear aliphatic polyesters.

Diisocyanates in a polyaddition reaction to form polyurethanes . The p-menthane diol would act as a chain extender, imparting stiffness and specific mechanical properties to the polyurethane.

The utility of the p-menthane scaffold in polymers is well-established through the analogous compound, p-Menthane-1,8-diamine (MDA). MDA is widely used as a curing agent for epoxy resins and as a monomer in the synthesis of polyamides and polyurethanes, demonstrating the compatibility and beneficial properties of this chemical framework in polymer systems. nih.govresearchgate.net Therefore, this compound can be considered a precursor to a bio-based diol monomer for creating a new range of sustainable polymers. rsc.org

Derivatization for Controlled Release Systems

The principle of controlled release involves designing a molecule that can release an active substance over time under specific conditions. This compound is structurally suited for such applications, analogous to systems developed for other terpenes and the well-known insect repellent, p-Menthane-3,8-diol (B45773). google.comepa.gov

The active component in this case would be the parent diol, p-Menthane-1,8-diol. The diacetate derivative acts as a "pro-drug" or pro-terpene. The release mechanism relies on the hydrolysis of the two ester bonds connecting the acetate groups to the terpene scaffold. This hydrolysis can be triggered by:

pH changes: Ester hydrolysis is often catalyzed by acidic or basic conditions.

Enzymatic action: Enzymes such as lipases or esterases, present in biological environments, can cleave the ester bonds to release the diol. nih.gov

This approach allows for the slow and sustained release of the active diol, which can be advantageous in applications like insect repellents, fragrances, or pharmaceuticals. By converting the more volatile diol into a less volatile diacetate ester, the lifetime of the active compound can be extended, and its release profile can be tailored. Research on other terpene derivatives has shown that creating ester linkages is an effective strategy for achieving pH or enzyme-dependent release from a delivery system. nih.gov

Development of Novel Functional Materials from p-Menthane Scaffolds

A chemical scaffold is a core molecular structure upon which new functional groups can be built to create novel materials with desired properties. The p-menthane framework, with its rigid and well-defined three-dimensional cyclohexane (B81311) ring, is an excellent bio-based scaffold. researchgate.net

This compound offers several advantages for developing new functional materials:

Bio-based Origin: Derived from terpenes, it provides a sustainable alternative to petrochemical-based scaffolds.

Rigid Core: The cyclic structure can be used to create materials with high thermal stability and specific mechanical properties.

Functional Handles: The two acetate groups serve as points for chemical modification. They can be hydrolyzed to hydroxyl groups, which can then be further derivatized with a wide range of other chemical moieties through esterification, etherification, or other reactions.

This versatility allows for the design of materials where the p-menthane unit acts as a central hub. By attaching different functional groups, it is possible to synthesize liquid crystals, specialized polymer additives, bioactive compounds, or components for advanced composites. This strategy of using a core scaffold for the multipresentation of functional groups is a growing area in materials science, with applications in medicine and nanotechnology. researchgate.net

Future Research Directions and Academic Perspectives

Exploration of Novel Synthetic Routes to p-Menthane-1,8-diol, diacetate

The development of efficient and sustainable synthetic routes is a cornerstone of modern organic chemistry. For this compound, future research could focus on moving beyond traditional esterification methods.

A promising avenue lies in the application of heterogeneous catalysis. For instance, a solvent-free synthesis of diester derivatives of the related compound, p-menthane-3,8-diol (B45773), has been successfully demonstrated using a polymer-supported scandium triflate (PS-Sc(OTf)₃) catalyst. This method involves the acylation of the diol with various acid anhydrides under mild conditions, resulting in good yields of the corresponding diesters nih.gov. The reusability of the polymer-bound catalyst without significant loss of activity presents a significant advantage from a green chemistry perspective nih.gov. Future studies could adapt this methodology for the acetylation of p-menthane-1,8-diol, as outlined in the hypothetical reaction scheme below.

Table 1: Potential Catalytic Acetylation of p-Menthane-1,8-diol

| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Advantages |

| p-Menthane-1,8-diol | Acetic Anhydride | Polymer-Supported Scandium Triflate | This compound | Solvent-free, reusable catalyst, mild conditions |

Further research into other solid acid catalysts, such as zeolites or functionalized resins, could also yield efficient and environmentally benign synthetic protocols. Additionally, enzymatic catalysis, which will be discussed in more detail in a later section, offers a highly selective and sustainable alternative.

Advanced Stereocontrol in Derivatization Reactions

The p-menthane (B155814) skeleton contains multiple stereocenters, making stereocontrol a critical aspect of its chemistry. The synthesis of specific stereoisomers of this compound could be crucial for elucidating structure-activity relationships in various applications.

Future research should focus on stereoselective derivatization reactions. This could involve the use of chiral catalysts or reagents to selectively acetylate one enantiomer or diastereomer of p-menthane-1,8-diol over another. Lipases, for example, are well-known for their ability to catalyze the stereoselective acylation of racemic alcohols, a technique that has been successfully applied to the synthesis of various terpenoids mdpi.com. By carefully selecting the enzyme and reaction conditions, it may be possible to achieve kinetic resolution of racemic p-menthane-1,8-diol, providing access to enantiomerically enriched diacetate derivatives.

Furthermore, the synthesis of p-menthane-1,8-diol itself can be approached with stereocontrol. For instance, the stereoselective synthesis of cis-p-menthane-1,7-diol has been achieved with high cis-selectivity through the MeHNL-catalyzed addition of HCN to 4-isopropylcyclohexanone (B42220) as a key step datapdf.com. Similar strategies could be explored for the synthesis of specific stereoisomers of p-menthane-1,8-diol, which would then serve as precursors for the stereochemically defined diacetate.

Integrated Computational and Experimental Approaches in p-Menthane Research

The synergy between computational modeling and experimental work has become a powerful tool in chemical research. For this compound, this integrated approach can provide valuable insights into its properties and reactivity.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the conformational preferences of different stereoisomers of the diacetate. These calculations can also provide insights into the reaction mechanisms of its synthesis and potential transformations, helping to rationalize experimental observations and guide the design of new reactions. For example, computational studies can help in understanding the regioselectivity of acetylation in diols by modeling the interaction between the diol, the acetylating agent, and the catalyst datapdf.com.

Potential for Bio-inspired Synthesis and Sustainable Production

The principles of green chemistry are increasingly guiding the development of new chemical processes. Bio-inspired synthesis and biocatalysis offer attractive pathways for the sustainable production of compounds like this compound.

The biocatalytic synthesis of terpene esters has been demonstrated as a viable alternative to chemical methods nih.govingentaconnect.comresearchgate.net. Lipases, a class of hydrolases, are particularly effective in catalyzing the esterification of terpene alcohols mdpi.comresearchgate.net. These enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. Future research could explore the use of various commercially available or engineered lipases for the acetylation of p-menthane-1,8-diol. The efficiency of such biocatalytic processes can be influenced by factors such as the choice of solvent, temperature, and the nature of the acyl donor.

Table 2: Comparison of Potential Synthesis Methods

| Method | Catalyst/Enzyme | Advantages | Challenges |

| Chemical Synthesis | Polymer-Supported Scandium Triflate | High yield, reusable catalyst, solvent-free | Potential for side reactions, may require harsh conditions |

| Biocatalysis | Lipase (B570770) | High selectivity, mild conditions, sustainable | Enzyme stability, substrate scope, reaction rates |

The development of whole-cell biocatalysts, where the necessary enzymes are produced within a microorganism, could further enhance the sustainability of the production process. Synthetic biology approaches could be employed to engineer metabolic pathways in microorganisms for the de novo synthesis of p-menthane-1,8-diol from simple sugars, followed by enzymatic acetylation to the diacetate.

Discovery of New Chemical Transformations for Diverse Applications

While the synthesis of this compound is an important research area, exploring its subsequent chemical transformations can unlock a wider range of potential applications. The presence of two ester functional groups provides handles for various chemical modifications.

Future research could investigate the hydrolysis of the diacetate back to the diol, potentially under controlled conditions to achieve mono-acetylation. Transesterification reactions with other alcohols could lead to the formation of novel ester derivatives with different properties. Furthermore, the p-menthane scaffold itself can be a target for functionalization. For example, reactions at the cyclohexyl ring, such as oxidation or halogenation, could yield a diverse library of new compounds derived from this compound.

The discovery of new chemical transformations will be driven by the search for novel applications. Given that many p-menthane derivatives exhibit interesting biological activities, future studies could screen this compound and its derivatives for properties such as insect repellent, antimicrobial, or anti-inflammatory activities.

Q & A

Q. What are the optimal reaction conditions for synthesizing p-Menthane-1,8-diol diacetate from its parent diol?

The solvent-free acetylation of p-Menthane-3,8-diol with acetic anhydride achieves 100% diacetate selectivity at 60°C for 12 hours , yielding 60% substrate conversion . Molar ratios (2:1 to 6:1) of acetic anhydride to diol significantly influence conversion rates without compromising selectivity. Researchers should maintain anhydrous conditions to prevent monoacetate or dehydration byproducts .

Q. What analytical techniques are recommended for quantifying p-Menthane-1,8-diol diacetate in complex matrices like wine?

A validated solid-phase extraction (SPE) protocol using BOND ELUT-ENV cartridges, followed by GC-MS analysis , is recommended. Samples are spiked with 2-octanol (4.2 mg/L in ethanol) as an internal standard, extracted with dichloromethane, and concentrated under nitrogen prior to injection. This method achieves high recovery rates (>90%) and minimizes matrix interference .

Q. How does the crystalline form of p-Menthane-1,8-diol derivatives impact their physicochemical characterization?

Crystallization solvents influence polymorphism. For example, recrystallization from ethyl acetate yields plate-like crystals (mp 104–105°C) for the parent diol. X-ray diffraction (XRD) should be used to confirm crystal packing and hydrogen-bonding patterns, which directly affect solubility and thermal stability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points for p-Menthane-1,8-diol derivatives across literature sources?

Variations may arise from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) with controlled heating rates (2–5°C/min) under an inert atmosphere (e.g., nitrogen) can characterize thermal behavior. For diacetate derivatives, ensure anhydrous analysis to avoid interference from monohydrate forms, which exhibit distinct melting profiles .

Q. What mechanistic insights explain the 100% diacetate selectivity in solvent-free acetylation reactions of p-Menthane diols?

Selectivity is attributed to steric and electronic factors favoring simultaneous acetylation of both hydroxyl groups. Kinetic studies suggest the transition state for diacetate formation is more stabilized than monoacetylated intermediates, preventing partial esterification. Computational modeling (e.g., DFT) can further elucidate these interactions .

Q. What strategies mitigate decomposition during thermal analysis of p-Menthane-1,8-diol diacetate?

Use modulated-temperature DSC with a nitrogen purge (20 mL/min) to suppress oxidative degradation. Pre-treatment via isothermal thermogravimetric analysis (TGA) at 150°C for 30 minutes removes residual solvents, ensuring accurate decomposition onset measurements. For long-term stability studies, store samples in desiccators with silica gel .

Methodological Considerations

- Reaction Optimization : Vary molar ratios (2:1–6:1) of acetic anhydride to diol to balance conversion efficiency and cost .

- Analytical Validation : Include matrix-matched calibration standards in GC-MS workflows to account for signal suppression/enhancement in biological samples .

- Polymorphism Control : Screen crystallization solvents (e.g., ethanol, hexane) and cooling rates to isolate specific polymorphs for reproducible characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.